molecular formula C5H7N3O2 B167100 1-Nitro-2-methyl-4-aminopyrrole CAS No. 135325-54-1

1-Nitro-2-methyl-4-aminopyrrole

Cat. No. B167100
M. Wt: 141.13 g/mol
InChI Key: WVVRIIGUGDLPPI-UHFFFAOYSA-N
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Description

1-Nitro-2-methyl-4-aminopyrrole is a chemical compound with the molecular formula C5H7N3O2 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrrole compounds, including 1-Nitro-2-methyl-4-aminopyrrole, can be achieved through various methods. One approach involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves a domino methodology to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides .

Scientific Research Applications

Asymmetric Michael Additions in Organic Chemistry

  • Catalysis of Asymmetric Reactions : Methyl 4-aminopyrrolidine-2-carboxylates, derived from 4-nitro cycloadducts similar to 1-Nitro-2-methyl-4-aminopyrrole, have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds are efficient organocatalysts for aldol reactions, allowing modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Metabolism by Intestinal Bacteria

  • Transformation by Human Fecal Mixtures : 1,4‐Dinitro‐2‐methylpyrrole, a compound closely related to 1-Nitro-2-methyl-4-aminopyrrole, transforms into 1-nitro-2-methyl-4-aminopyrrole by human fecal mixtures and various intestinal bacterial strains. This process demonstrates the significant role of gut microbiota in metabolizing complex organic compounds (Shu et al., 1991).

Synthesis of Pharmaceutical Intermediates

  • Production of Novel Isoxazoline Derivatives : 1-Nitro-2-methyl-4-aminopyrrole derivatives are key intermediates in synthesizing novel isoxazolyl-pyrroline derivatives through 1,3-dipolar cycloaddition reactions. These compounds have potential in pharmaceutical and biotechnology research, especially in the development of gene expression regulation tools (Kondacs et al., 2015).

Electronic Device Applications

  • Molecular Electronic Devices : Compounds containing a nitroamine redox center, which are structurally related to 1-Nitro-2-methyl-4-aminopyrrole, have been used in molecular electronic devices. These molecules demonstrate significant on-off peak-to-valley ratios and negative differential resistance, highlighting their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).

properties

IUPAC Name

5-methyl-1-nitropyrrol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-5(6)3-7(4)8(9)10/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVRIIGUGDLPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159315
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-2-methyl-4-aminopyrrole

CAS RN

135325-54-1
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YZ Shu, DGI Kingston, RL Van Tassell… - Environmental and …, 1991 - Wiley Online Library
… -methylpyrrole (DNMP), a mutagenic product formed by the interaction of two common food additives, sorbic acid and sodium nitrite, was transformed to 1 -nitro-2-methyl-4aminopyrrole (…
Number of citations: 11 onlinelibrary.wiley.com
T Osawa, H Ishibashi, M Namiki, T Kada… - Agricultural and …, 1986 - Taylor & Francis
… to be 1-nitro2-methyl-4-aminopyrrole (NMAP), which is non-mutagenic both in the rec-assay and the Ames test.4) Polarographic analysis also indicated that one of the. major …
Number of citations: 30 www.tandfonline.com

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